molecular formula C8H5F3N2O B12335019 6-Methoxy-4-(trifluoromethyl)nicotinonitrile

6-Methoxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B12335019
M. Wt: 202.13 g/mol
InChI Key: CXHDQWICINTWOU-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound that features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on a nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the methoxy and trifluoromethyl groups onto a nicotinonitrile scaffold. One common method involves the reaction of 6-methoxy nicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-formyl-4-(trifluoromethyl)nicotinonitrile, while reduction of the nitrile group can produce 6-methoxy-4-(trifluoromethyl)nicotinamide .

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,1H3

InChI Key

CXHDQWICINTWOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)C#N

Origin of Product

United States

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